

# A Comparative Guide to the Spectral Characteristics of tert-butyl 2-methylpropanoate

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## Compound of Interest

Compound Name: *Tert-butyl 2-methylpropanoate*

Cat. No.: *B095702*

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This guide provides a detailed comparison of the spectral data for **tert-butyl 2-methylpropanoate** against other common alkyl esters, namely ethyl 2-methylpropanoate and butyl 2-methylpropanoate (also known as butyl isobutyrate). The information presented herein is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.

## Spectroscopic Data Comparison

The following tables summarize the key spectral data for **tert-butyl 2-methylpropanoate** and its structural analogs. This data is essential for distinguishing between these closely related ester compounds.

### <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
tert-butyl 2-methylpropanoate	2.54	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
	1.45	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
	1.15	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
ethyl 2-methylpropanoate	4.12	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
	2.54	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
	1.25	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>
	1.16	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
butyl 2-methylpropanoate	4.07	Triplet	2H	-OCH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>
	2.51	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
	1.62	Multiplet	2H	- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> C H <sub>3</sub>
	1.38	Multiplet	2H	- OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> C H <sub>3</sub>
	1.17	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
	0.95	Triplet	3H	-OCH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub>

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
tert-butyl 2-methylpropanoate	177.1	C=O
80.4	-C(CH <sub>3</sub> ) <sub>3</sub>	
34.2	-CH(CH <sub>3</sub> ) <sub>2</sub>	
27.2	-C(CH <sub>3</sub> ) <sub>3</sub>	
19.1	-CH(CH <sub>3</sub> ) <sub>2</sub>	
ethyl 2-methylpropanoate	177.3	C=O
60.3	-OCH <sub>2</sub> CH <sub>3</sub>	
34.2	-CH(CH <sub>3</sub> ) <sub>2</sub>	
19.1	-CH(CH <sub>3</sub> ) <sub>2</sub>	
14.2	-OCH <sub>2</sub> CH <sub>3</sub>	
butyl 2-methylpropanoate <sup>[1]</sup>	177.2	C=O
64.1	-OCH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>	
34.2	-CH(CH <sub>3</sub> ) <sub>2</sub>	
30.7	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
19.3	-OCH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	
19.1	-CH(CH <sub>3</sub> ) <sub>2</sub>	
13.7	-OCH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>	

## Infrared (IR) Spectral Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
tert-butyl 2-methylpropanoate	~1730	C=O Stretch
~1250, ~1150	C-O Stretch	
ethyl 2-methylpropanoate	~1735	C=O Stretch
~1240, ~1180	C-O Stretch	
butyl 2-methylpropanoate	~1735	C=O Stretch
~1240, ~1170	C-O Stretch	

## Mass Spectrometry (GC-MS) Data

Compound	Major Fragments (m/z)	Relative Abundance
tert-butyl 2-methylpropanoate	57	100%
41	~70%	
71	~40%	
89	~10%	
ethyl 2-methylpropanoate[2]	43	100%
71	~70%	
29	~60%	
88 (M+)	~10%	
butyl 2-methylpropanoate[1][3]	43	100%
71	~90%	
89	~83%	
56	~56%	

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. Adherence to these protocols is recommended to ensure data reproducibility and accuracy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg may be necessary.
- **Instrumentation:** A standard NMR spectrometer with a proton frequency of at least 300 MHz.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Sequence:** Standard single-pulse sequence.
  - **Spectral Width:** Approximately 12 ppm.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-2 seconds.
  - **Number of Scans:** 8-16 scans.
- **$^{13}\text{C}$  NMR Acquisition:**
  - **Pulse Sequence:** Standard proton-decoupled pulse sequence.
  - **Spectral Width:** Approximately 220 ppm.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds.
  - **Number of Scans:** 128 or more scans, depending on the sample concentration.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- **Instrumentation:** A standard FT-IR spectrometer.
- **Data Acquisition:**
  - **Spectral Range:** 4000-400  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .
  - **Number of Scans:** 16-32 scans.
- **Data Processing:** A background spectrum of the clean salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.

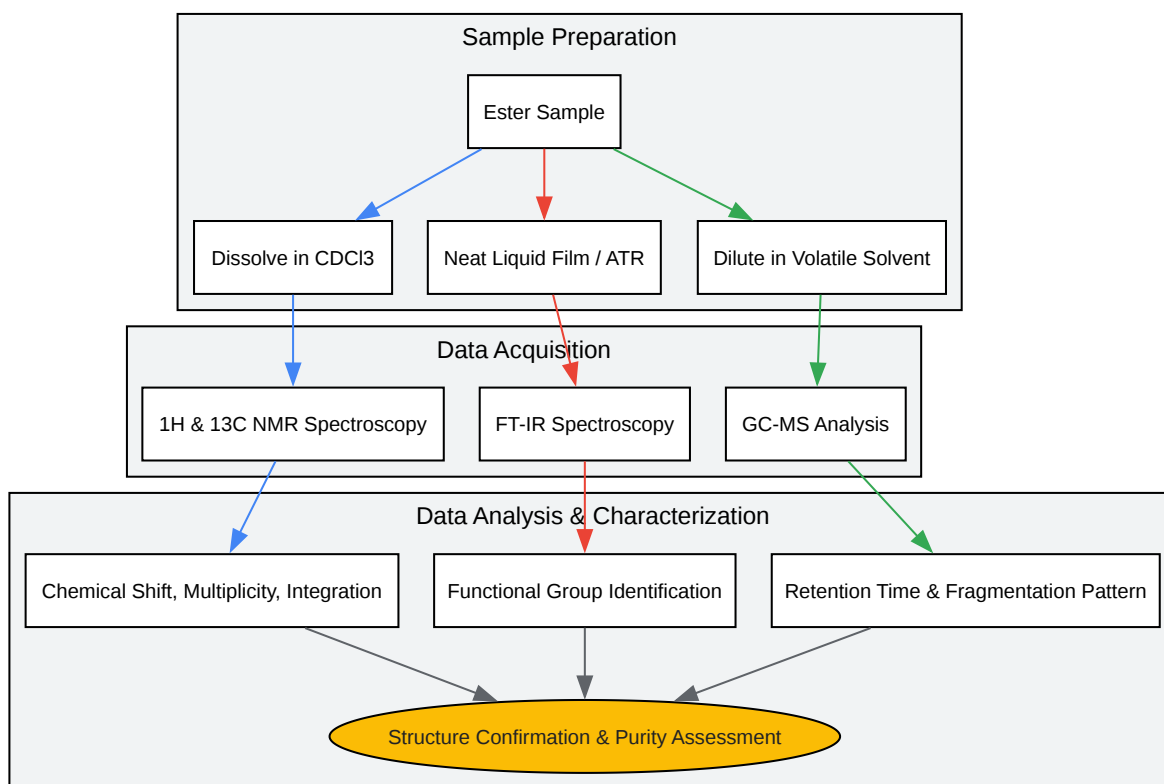
## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dilute the ester sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A standard GC-MS system.
- **Gas Chromatography (GC) Conditions:**
  - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - **Injector Temperature:** 250 °C.
  - **Carrier Gas:** Helium at a constant flow rate of approximately 1 mL/min.
  - **Oven Temperature Program:** Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C and hold for 5 minutes.
- **Mass Spectrometry (MS) Conditions:**

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range:  $m/z$  35-400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

## Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for ester characterization.



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Caption: Workflow for spectral data acquisition and analysis.

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## References

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